1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one

Physicochemical profiling Membrane permeability Drug-likeness

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one (CAS 1600924-54-6) is a synthetic β-keto amine featuring a partially saturated 4,5-dihydrofuran heterocycle linked to an N-ethylamino ethanone side chain (molecular formula C₈H₁₃NO₂; molecular weight 155.19 g/mol). The compound belongs to the broader amino ketone class and may be classified as a non-phenyl heterocyclic analog within the structural space explored by synthetic cathinone research programs.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
Cat. No. B13150608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCNCC(=O)C1=CCCO1
InChIInChI=1S/C8H13NO2/c1-2-9-6-7(10)8-4-3-5-11-8/h4,9H,2-3,5-6H2,1H3
InChIKeyFPRYQYLMBZVOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one: Structural Identity, Class Context, and Procurement Baseline


1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one (CAS 1600924-54-6) is a synthetic β-keto amine featuring a partially saturated 4,5-dihydrofuran heterocycle linked to an N-ethylamino ethanone side chain (molecular formula C₈H₁₃NO₂; molecular weight 155.19 g/mol) [1]. The compound belongs to the broader amino ketone class and may be classified as a non-phenyl heterocyclic analog within the structural space explored by synthetic cathinone research programs [2]. Its dihydrofuran ring introduces partial saturation that distinguishes it from fully aromatic furan congeners and influences key physicochemical parameters including lipophilicity (XLogP3 = 0.7) and topological polar surface area (TPSA = 38.3 Ų) [1]. Commercially, the compound is available at research-grade purity (typically ≥95%) from specialty chemical suppliers for laboratory investigation only .

Why 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one Cannot Be Interchanged with Closest In-Class Analogs


Compounds within the amino ketone and synthetic cathinone structural space cannot be assumed interchangeable because even minor structural modifications—such as ring saturation state, N-alkyl chain length, or heteroatom substitution—produce quantifiable differences in physicochemical properties, transporter selectivity, and biological potency [1]. Specifically, the target compound's 4,5-dihydrofuran ring imparts a different electronic distribution and conformational profile compared to its fully aromatic furan counterpart (CAS 1597810-16-6), yielding measurable differences in lipophilicity (ΔXLogP3 = +0.2) and TPSA (Δ = −3.9 Ų) that directly affect membrane permeability and binding interactions [2][3]. Furthermore, N-ethyl substitution on the amino group confers distinct pharmacological properties relative to N-methyl or primary amine analogs; systematic SAR studies on related N-ethyl cathinones demonstrate that the N-ethyl moiety is a critical determinant of dopamine transporter (DAT) inhibition potency and DAT/SERT selectivity ratios [1]. Substituting the target compound with any close structural analog without verifying equivalence in the specific assay system of interest risks introducing uncontrolled variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence: 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one Versus Key Comparators


Dihydrofuran vs. Furan Ring: Quantified Impact on Lipophilicity and Polar Surface Area

The replacement of a fully aromatic furan ring (present in the direct analog 2-(ethylamino)-1-(furan-2-yl)ethan-1-one, CAS 1597810-16-6) with a partially saturated 4,5-dihydrofuran ring in the target compound produces a measurable increase in lipophilicity and decrease in topological polar surface area [1][2]. These computed properties are predictors of passive membrane permeability and blood-brain barrier penetration potential.

Physicochemical profiling Membrane permeability Drug-likeness Heterocyclic chemistry

N-Ethyl Substitution Effect on Dopamine Transporter Inhibition: Class-Level Pharmacological Inference

Systematic SAR studies on the N-ethyl-substituted cathinone series demonstrate that the presence of an N-ethyl (vs. N-methyl or unsubstituted) amino group is a critical determinant of dopamine transporter (DAT) inhibition potency. In a controlled head-to-head study, N-ethyl-cathinone (NEC, ethcathinone) exhibited a DAT uptake inhibition IC₅₀ of 1.44 μM at human DAT expressed in HEK293 cells, with a DAT/SERT inhibition ratio of 157, confirming DAT-selective pharmacology for the N-ethyl chemotype [1]. While direct experimental data for the target compound are not yet available in the peer-reviewed literature, the conserved N-ethylamino ethanone pharmacophore supports class-level inference that the target compound will similarly exhibit DAT-preferring inhibition, with potency modulated by the dihydrofuran heterocycle substitution in place of the phenyl ring [1].

Monoamine transporter pharmacology DAT inhibition Structure-activity relationship Neuropharmacology

Molecular Weight and Formula Differentiation from Closest Structural Neighbors

The target compound possesses a unique molecular formula (C₈H₁₃NO₂) and monoisotopic mass (155.0946 Da) that are distinguishable from all closest structural analogs by mass spectrometry [1]. The primary amine analog (2-amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one, CAS 1556130-76-7) has formula C₆H₉NO₂ and MW 127.14; the N-methyl analog (CAS 1556131-57-7) has formula C₇H₁₁NO₂ and MW 141.17; and the aromatic furan analog (CAS 1597810-16-6) has formula C₈H₁₁NO₂ and MW 153.18 [2]. The target compound is uniquely identified by an exact mass difference of +2.01 Da from the aromatic furan analog (reflecting the addition of two hydrogen atoms upon dihydrofuran ring saturation) and +14.02 Da from the N-methyl analog (reflecting the ethyl-to-methyl homologation) [1]. These mass differences are readily resolved by standard high-resolution mass spectrometry (HRMS) operating at resolving power ≥30,000.

Chemical identity verification Analytical chemistry Quality control Mass spectrometry

Commercial Availability and Purity Specification Relative to Analogs

The target compound is supplied at a minimum purity specification of 95% (CAS 1600924-54-6), as documented by AK Scientific (Cat# 0722EE) and corroborated by multiple independent vendor listings . The closest structural analog with directly comparable commercial documentation—2-amino-1-(4,5-dihydrofuran-2-yl)ethan-1-one (CAS 1556130-76-7)—is also available at 95% purity, establishing a baseline parity for the dihydrofuran amino ketone series . The aromatic furan analog 2-(ethylamino)-1-(furan-2-yl)ethan-1-one (CAS 1597810-16-6) is listed at the same 95% purity grade, confirming equivalent commercial quality standards across the series . No batch-specific analytical certificates (NMR, HPLC) were identified in the public domain for independent verification, representing a limitation for procurement decisions requiring full characterization data.

Chemical sourcing Research chemical procurement Purity specification Supply chain

Evidence-Based Application Scenarios for 1-(4,5-Dihydrofuran-2-yl)-2-(ethylamino)ethan-1-one


Monoamine Transporter Structure-Activity Relationship (SAR) Studies Requiring a Non-Phenyl Heterocyclic N-Ethyl Probe

For laboratories conducting systematic SAR exploration of synthetic cathinone analogs, the target compound serves as a unique non-phenyl heterocyclic probe within the N-ethyl chemotype space. Class-level pharmacological evidence demonstrates that N-ethyl substitution confers DAT-selective inhibition with DAT/SERT ratios substantially exceeding cocaine (157 vs. 8 for NEC) [1]. The dihydrofuran ring replaces the canonical phenyl ring with a partially saturated oxygen heterocycle, enabling investigation of how heteroatom incorporation and ring saturation modulate transporter binding affinity and selectivity relative to phenyl-based benchmarks. The compound's computed physicochemical profile (XLogP3 = 0.7, TPSA = 38.3 Ų) further supports its utility in correlating permeability parameters with observed cellular activity [2].

Forensic Toxicology Reference Standard Development and Analytical Method Validation

The target compound's unique exact mass (155.0946 Da) and well-defined mass spectrometric differentiation from structurally similar analogs (Δm/z = +2.01 Da vs. furan analog; Δm/z = +14.02 Da vs. N-methyl analog) make it suitable for development as an analytical reference standard in forensic toxicology laboratories [1]. Its inclusion in mass spectral libraries supports unambiguous identification of emerging substances within the new psychoactive substance (NPS) monitoring framework, where dihydrofuran-substituted cathinone analogs represent a structurally distinct subclass that may evade detection by methods optimized for phenyl-based cathinones [2]. The confirmed commercial availability at 95% purity from multiple independent suppliers supports procurement for method validation purposes .

Cellular Permeability and Blood-Brain Barrier Penetration Modeling Using Heterocyclic β-Keto Amine Scaffolds

The target compound's dihydrofuran ring, combined with the N-ethylamino ethanone side chain, provides a scaffold for studying how partial ring saturation influences cellular permeability. The computed ΔXLogP3 of +0.2 (40% relative increase) and ΔTPSA of −3.9 Ų (9.2% reduction) compared to the fully aromatic furan analog predict measurably different passive diffusion characteristics [1][2]. Researchers investigating the relationship between heterocycle saturation state and membrane penetration in β-keto amine compound libraries can use the target compound as a paired probe alongside its aromatic furan counterpart to experimentally validate computational permeability predictions in Caco-2, MDCK, or PAMPA assay systems.

Synthetic Methodology Development for Dihydrofuran-Containing Amino Ketone Libraries

As a representative member of the 4,5-dihydrofuran-2-yl amino ketone series, the target compound can serve as a key intermediate or model substrate for developing and optimizing synthetic routes to more complex dihydrofuran-containing bioactive molecules. The 4,5-dihydrofuran moiety is recognized as a versatile building block in medicinal chemistry, with documented applications in purine nucleoside synthesis and organometallic functionalization [1][2]. The ethylamino group provides a synthetic handle for further derivatization (e.g., N-alkylation, acylation, or reductive amination), enabling library expansion around the dihydrofuran core for hit-to-lead optimization campaigns in academic or pharmaceutical settings.

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